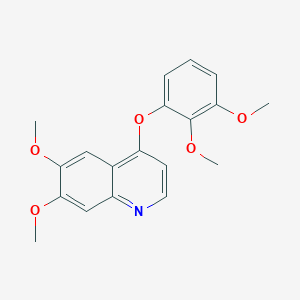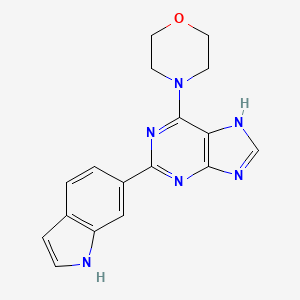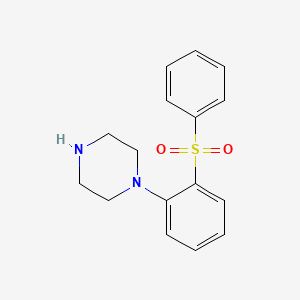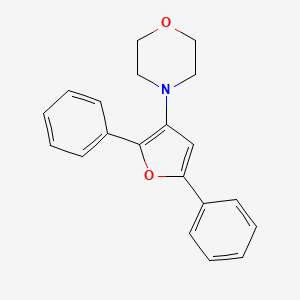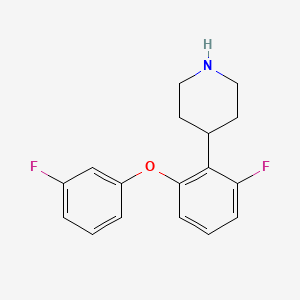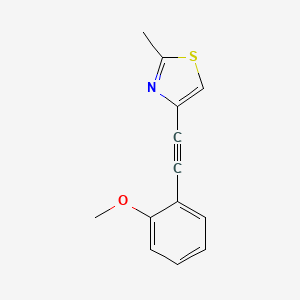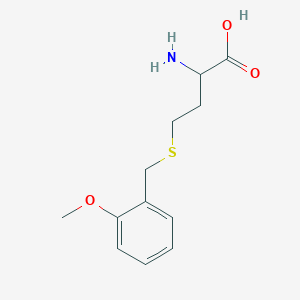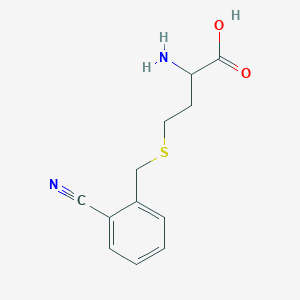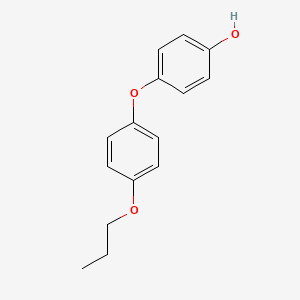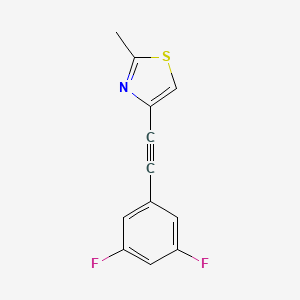
4-(2-Phenoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-phenoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 4-(2-phenoxyphenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenoxyaniline with piperidine under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-(2-phenoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl ketones, while reduction can produce phenoxyphenyl alcohols .
Aplicaciones Científicas De Investigación
4-(2-phenoxyphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-phenoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound can modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial in various physiological processes .
Comparación Con Compuestos Similares
4-(2-phenoxyphenyl)piperidine can be compared with other piperidine derivatives, such as:
4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides: Known for their anticancer properties.
2,5- and 2,6-disubstituted piperidines: These compounds are studied for their pharmacological activities and structural uniqueness.
The uniqueness of this compound lies in its specific phenoxyphenyl substitution, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C17H19NO |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
4-(2-phenoxyphenyl)piperidine |
InChI |
InChI=1S/C17H19NO/c1-2-6-15(7-3-1)19-17-9-5-4-8-16(17)14-10-12-18-13-11-14/h1-9,14,18H,10-13H2 |
Clave InChI |
YWIYMDPWBAXEKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC=CC=C2OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



